N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C17H24N6O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H24N6O/c24-17(19-14-4-2-1-3-5-14)13-8-10-22(11-9-13)16-7-6-15-20-18-12-23(15)21-16/h6-7,12-14H,1-5,8-11H2,(H,19,24) |
InChI Key |
XMIOKXLBSHNJGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Piperidine-4-Carboxamide Intermediate
The piperidine-4-carboxamide subunit is prepared via:
-
Boc-protection of piperidine-4-carboxylic acid (e.g., using di-tert-butyl dicarbonate).
-
Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
-
Coupling with cyclohexylamine to form N-Boc-piperidine-4-carboxamide.
-
Deprotection using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to yield the free amine.
Representative Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc protection | (Boc)₂O, DMAP, CH₂Cl₂ | 92% |
| Amide coupling | EDCI, DMAP, cyclohexylamine | 89% |
| Deprotection | 4M HCl/dioxane, 25°C | 95% |
Synthesis of Triazolo[4,3-b]Pyridazine-6-yl Fragment
The triazolopyridazine ring is constructed via cyclocondensation:
Optimization Notes:
Coupling of Piperidine and Triazolopyridazine Units
The final step involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling:
-
SNAr Reaction :
-
Buchwald-Hartwig Amination (for enhanced regioselectivity):
Yield Comparison:
| Method | Conditions | Yield |
|---|---|---|
| SNAr | DMF, K₂CO₃, 80°C | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, toluene, 110°C | 82% |
Alternative Routes and Modifications
One-Pot Synthesis
A streamlined approach combines piperidine activation and triazolopyridazine coupling in a single pot:
Solid-Phase Synthesis
For high-throughput screening:
-
Resin-bound piperidine-4-carboxylic acid (Wang resin).
-
On-resin amidation with cyclohexylamine.
Critical Analysis of Methodologies
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or piperidine moieties using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyclohexylamine in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with triazole and pyridazine moieties. The compound's structure includes a cyclohexyl group and a carboxamide functional group, contributing to its lipophilicity and potential biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of compounds similar to this compound. For instance:
- c-Met Kinase Inhibition : A derivative of [1,2,4]triazolo[4,3-a]pyrazine demonstrated significant c-Met kinase inhibition with an IC50 value of 48 nM. This suggests that similar compounds may also exhibit targeted anti-tumor effects against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells with IC50 values in the low micromolar range .
Neuroprotective Effects
Compounds containing the triazolo-pyridazine scaffold have been investigated for their neuroprotective properties. They have shown potential in modulating pathways involved in neurodegenerative diseases such as Huntington's disease and Parkinson's disease. The mechanism often involves interaction with specific receptors or enzymes that play critical roles in neuronal survival and function .
Treatment of Cancer
The structural features of this compound make it a candidate for development as an anti-cancer agent. The ability to inhibit c-Met kinase is particularly relevant since this pathway is often dysregulated in various cancers.
Modulation of Inflammatory Responses
Additionally, research indicates that compounds with similar scaffolds can modulate inflammatory responses by acting on Janus kinase pathways. This suggests potential applications in treating autoimmune diseases and conditions characterized by chronic inflammation .
Case Studies
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyridazine core is a versatile pharmacophore, and modifications to its substituents significantly alter biological activity. Below is a comparative analysis of N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide and key analogs:
Structural and Functional Analogues
Key Comparative Insights
- Substituent Effects on Target Selectivity: The cyclohexyl group in the target compound introduces steric bulk and hydrophobicity, which may enhance binding to hydrophobic pockets in proteins like bromodomains or kinases . Polar substituents (e.g., diethylaminoethyl in 7a) improve aqueous solubility but may limit blood-brain barrier penetration . Aromatic/heteroaromatic groups (e.g., methoxy in AZD5153) optimize π-π stacking in epigenetic targets like BET proteins .
- Trifluoromethyl-containing analogs (e.g., 3ab in ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
Synthetic Accessibility :
Contradictions and Limitations
- While triazolopyridazine derivatives are frequently associated with kinase/bromodomain inhibition, 7a targets CatSper channels, highlighting scaffold versatility .
- ’s Lin28-1632 (CAS 108825-65-6) shares a triazolopyridazine-phenylacetamide structure but lacks the piperidine-carboxamide moiety, resulting in divergent mechanisms (Lin28 vs. kinase inhibition) .
Biological Activity
N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a triazolo[4,3-b]pyridazine core linked to a cyclohexyl group and a piperidine moiety. The molecular formula is with a molecular weight of approximately 362.48 g/mol .
The primary target of this compound is the Serine/threonine-protein kinase pim-1 , which plays a crucial role in regulating cell cycle progression and apoptosis. The compound binds to the active site of this kinase, potentially influencing various biochemical pathways related to cell growth and survival .
Antitumor Activity
Research indicates that compounds with similar triazolo-pyridazine structures exhibit significant antitumor activity. For instance, derivatives have shown moderate cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM. The most promising derivatives demonstrated comparable inhibitory activity against c-Met kinase, a key player in tumorigenesis .
Inhibition of Kinases
Inhibitory activity against kinases is a hallmark of many triazolo-pyridazine derivatives. For example, the compound's structural analogs have been evaluated for their effects on BRAF(V600E) and EGFR kinases, showcasing their potential as therapeutic agents in oncology due to their ability to disrupt critical signaling pathways involved in cancer progression .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is essential for understanding its therapeutic efficacy. Factors such as solubility, stability in biological systems, and metabolic pathways influence its bioavailability. Studies suggest that modifications in the chemical structure can enhance these properties, leading to improved therapeutic outcomes .
Comparative Analysis with Similar Compounds
| Compound Name | Target Kinase | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | pim-1 | Not specified | Potential antitumor agent |
| Compound 12e | c-Met | 0.090 | Significant cytotoxicity against cancer cell lines |
| Other Triazolo Derivatives | Various | Varies (1.06 - 2.73) | Moderate cytotoxicity across multiple cancer types |
Case Studies and Research Findings
Several studies have documented the biological activity of triazolo-pyridazine derivatives:
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated synergistic effects when combined with conventional chemotherapy agents like doxorubicin .
- Kinase Inhibition : Another research focused on the inhibition of c-Met kinase by triazolo derivatives, demonstrating that certain compounds could effectively reduce cell proliferation in vitro and in vivo models .
- Pharmacological Profiles : A review highlighted the structure-activity relationships (SAR) among pyrazole derivatives related to their antitumor activities and suggested that further exploration could lead to novel therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of triazolo-pyridazine derivatives typically involves multi-step procedures, including cyclization, coupling, and functionalization. For example, triazolo-pyridazine cores are often synthesized via [3+2] cycloaddition or metal-catalyzed cross-coupling reactions. A general approach involves:
Core Formation : Reacting 6-chloropyridazine derivatives with hydrazine to form triazolo-pyridazine intermediates .
Piperidine Functionalization : Introducing the piperidine-4-carboxamide moiety via nucleophilic substitution or amide coupling.
Cyclohexyl Group Addition : Using cyclohexylamine in a carboxamide coupling step under conditions like EDCI/HOBt activation.
Q. Optimization Strategies :
- Computational Pre-Screening : Tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Process Control : Real-time monitoring via HPLC or in-situ IR spectroscopy ensures intermediate stability and yield maximization .
Q. Table 1: Example Reaction Conditions for Triazolo-Pyridazine Derivatives
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux | 65–75 | TLC, NMR |
| Coupling | EDCI, HOBt, DMF, RT | 80–85 | LC-MS, H NMR |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : H and C NMR confirm structural integrity. For example, the cyclohexyl group’s protons appear as multiplet signals at δ 1.2–1.8 ppm, while triazolo-pyridazine protons resonate as singlets near δ 8.6–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] ion).
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine-carboxamide moiety .
- HPLC-Purity Analysis : Uses C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound analogs?
Methodological Answer: SAR studies should systematically vary substituents and assess pharmacological endpoints:
Variable Moieties : Modify the cyclohexyl group (e.g., replace with cyclopentyl or aromatic rings) and triazolo-pyridazine substituents (e.g., halogens, methyl groups).
Bioactivity Assays :
- Enzyme Inhibition : Measure IC values against target kinases or receptors.
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to quantify membrane permeability .
Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity. Contradictions in bioactivity data (e.g., higher lipophilicity reducing potency unexpectedly) may indicate off-target interactions, resolved via proteome-wide profiling .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize poses with hydrogen bonds to the triazolo-pyridazine core and hydrophobic contacts with the cyclohexyl group .
MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate binding free energies via MM/PBSA.
Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict ADMET properties. For example, random forest models can estimate metabolic stability based on substituent electronegativity .
Q. How can contradictions in experimental data (e.g., divergent bioactivity across studies) be resolved?
Methodological Answer:
Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH, temperature, cell line). For instance, discrepancies in IC values may arise from assay variability (e.g., ATP concentration in kinase assays) .
Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, adjusting for confounding variables (e.g., solvent polarity in solubility tests).
Mechanistic Probes : Use isotopic labeling (e.g., F NMR) to track metabolite formation or off-target binding .
Q. What reactor design principles optimize the scale-up synthesis of this compound?
Methodological Answer:
Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization reactions). Use Corning AFR modules with residence times <5 minutes .
Membrane Separation : Purify intermediates via nanofiltration (MWCO = 500 Da) to remove byproducts.
Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and automate feed adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
